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Executive Summary
DA-1241 is a novel, orally administered small-molecule agonist of the G protein-coupled

receptor 119 (GPR119).[1] Emerging as a promising therapeutic candidate, DA-1241 is under

investigation for the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and

type 2 diabetes (T2D).[2][3] Its mechanism of action involves a dual approach: enhancing the

secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), glucose-dependent

insulinotropic peptide (GIP), and peptide YY (PYY), and exerting direct beneficial effects on the

liver.[2][4] Preclinical and clinical studies have demonstrated its potential to improve glycemic

control, reduce liver inflammation and steatosis, and mitigate fibrosis.[5][6] This document

provides a comprehensive technical overview of DA-1241, including its mechanism of action,

data from key clinical and preclinical studies, and detailed experimental protocols.

Introduction to GPR119 and DA-1241
G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and

intestinal enteroendocrine L-cells and K-cells.[6] Its activation is coupled to the Gαs protein

signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[7] This signaling

cascade promotes glucose-dependent insulin secretion from pancreatic β-cells and the release

of GLP-1 and GIP from intestinal cells. These incretin hormones, in turn, enhance insulin

secretion, suppress glucagon release, slow gastric emptying, and promote satiety, contributing

to improved glucose homeostasis.[7]
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DA-1241 is a potent and selective agonist for GPR119.[8] Its therapeutic potential has been

evaluated in multiple preclinical models of MASH and T2D, where it has been shown to reduce

hepatic steatosis, inflammation, and fibrosis, while also improving glucose control.[2]

Mechanism of Action
The therapeutic effects of DA-1241 are mediated through a multi-faceted mechanism of action

that includes both indirect effects via incretin release and direct effects on hepatic cellular

pathways.

Incretin-Mediated Effects
Activation of GPR119 in the gut by DA-1241 stimulates the release of key incretin hormones:

GLP-1 and GIP: These hormones potentiate glucose-dependent insulin secretion from

pancreatic β-cells.

PYY: This hormone is involved in reducing appetite and food intake.[2]

This indirect mechanism contributes significantly to the glucose-lowering effects of DA-1241.

Direct Hepatic Effects
DA-1241 also exerts direct effects on the liver, contributing to its hepatoprotective properties:

Inhibition of NFκB Signaling: DA-1241 has been shown to alleviate hepatic inflammation by

inhibiting the nuclear translocation of the NFκB p65 subunit in hepatocytes and suppressing

NFκB activation in macrophages.[1][6] This leads to a reduction in the secretion of pro-

inflammatory cytokines.[1]

Upregulation of TFEB-Mediated Autophagy: DA-1241 induces the nuclear translocation of

Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

[5][6][9] This enhanced autophagy promotes the clearance of accumulated lipids in

hepatocytes, thereby reducing hepatic steatosis.[5][6]

The combined incretin-mediated and direct hepatic effects of DA-1241 position it as a unique

therapeutic candidate for complex metabolic diseases like MASH.
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Signaling Pathways
The signaling cascades initiated by DA-1241 are central to its therapeutic effects.

GPR119 Signaling Pathway
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Clinical Data
A Phase 2a clinical trial evaluated the efficacy and safety of DA-1241 in patients with presumed

MASH.[10][11] The trial consisted of two parts: Part 1 assessed DA-1241 as a monotherapy

(50 mg and 100 mg) versus placebo, and Part 2 evaluated DA-1241 (100 mg) in combination

with sitagliptin (100 mg) versus placebo.[10][11] The treatment duration was 16 weeks.[10]

Quantitative Efficacy Data

Endpoint
DA-1241 100mg vs.
Placebo (16 weeks)

DA-1241 100mg +
Sitagliptin 100mg vs.
Placebo (16 weeks)

Change in ALT
Near statistically significant

reduction (p=0.0506)[4]
-

Change in HbA1c
Statistically significant

reduction (p=0.0179)

Statistically significant

reduction (p=0.0050)

Change in CAP Score
Statistically significant

improvement[10]
Significant improvement[10]

Change in FAST Score -
Statistically significant

reduction (p=0.0416)

Normalization of ALT

DA-1241 50mg showed a

statistically significant

improvement with an odds

ratio of 10.500 (p=0.0487)[10]

-

ALT: Alanine Transaminase; HbA1c: Hemoglobin A1c; CAP: Controlled Attenuation Parameter;

FAST: FibroScan-AST Score.

Safety and Tolerability
DA-1241 was well-tolerated in the Phase 2a trial, with most adverse events being mild and no

drug-related serious adverse events reported in the treatment groups.[4]

Preclinical Data
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Numerous preclinical studies in various animal models of MASH and T2D have supported the

therapeutic potential of DA-1241.

Key Findings from Preclinical Studies
Model Key Findings

High-Fat Diet (HFD)-fed Mice

- Improved glucose tolerance and insulin

sensitivity[6][12] - Reduced hepatic triglyceride

levels and NAFLD activity score[6][12] -

Decreased liver enzyme activity[6]

Gubra Amylin NASH (GAN) Diet-fed Mice
- Additive hepatoprotective effects when

combined with an FGF21 analogue[2]

MS-MASH and Ob-MASH Mice
- Attenuated MASH progression and alleviated

MASH phenotypes[6]

DIO-MASH Mice

- Significantly reduced biochemical markers of

steatosis, inflammation, and fibrosis in the

liver[6]

Experimental Protocols
Phase 2a Clinical Trial in Presumed MASH Patients

Study Design: A 16-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.[11]

Participants: 109 subjects with presumed MASH and qualifying baseline Alanine

Transaminase (ALT) and imaging analysis.[8][13]

Intervention:

Part 1: Placebo, DA-1241 50 mg, or DA-1241 100 mg (1:2:1 ratio) once daily for 16

weeks.[8][11]

Part 2: Placebo or DA-1241 100 mg with sitagliptin 100 mg (1:2 ratio) once daily for 16

weeks.[8][11]
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Primary Endpoint: Change from baseline in ALT after 16 weeks of treatment.[11]

Secondary Endpoints: Proportion of patients achieving normalized ALT levels, and changes

in cholesterol, LDL-C, HDL-C, triglycerides, and free fatty acids.[11]

Preclinical Study in High-Fat Diet (HFD)-fed Mice
Animal Model: C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 9 weeks to induce

hyperglycemia and features of NAFLD.[5][12]

Intervention: Following the induction period, mice were treated with DA-1241 (100

mg/kg/day) or vehicle for 4-12 weeks while continuing the HFD.[1][5]

Assessments:

Metabolic Parameters: Oral/intraperitoneal glucose tolerance tests, insulin tolerance tests,

serum insulin, and GLP-1 levels.[1][12]

Hepatic Analysis: Liver histology (H&E staining), hepatic triglyceride content, and

expression of gluconeogenic enzymes (G6Pase, PEPCK).[1][12]

Autophagy Analysis: Western blot for LC3 and p62, and analysis of autophagic flux using

mRFP-GFP-LC3 transfection in HepG2 cells.[1][12]

In Vitro NFκB Signaling Assay
Cell Lines: HepG2 (human hepatocyte) and THP-1 (human monocyte) cells.[6]

Methodology: Changes in NFκB signaling were determined to understand the mode of action

of DA-1241's anti-inflammatory effects.[6]

In Vitro TFEB-Mediated Autophagy Assay
Cell Lines: Human Hep3B and mouse AML12 liver cell lines.[5]

Methodology: Cells were treated with DA-1241. Western blotting was used to assess the

expression of LC3-II and p62 (autophagy markers) and the nuclear translocation of TFEB.[5]

Lysosomal activity was evaluated using Lysotracker staining and DQ-Red BSA assay.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.pharmanow.live/latest-news/neurobo-completes-phase-2a-trial-for-mash
https://www.pharmanow.live/latest-news/neurobo-completes-phase-2a-trial-for-mash
https://diabetesjournals.org/diabetes/article/74/7/1107/158049/DA-1241-a-GPR119-Agonist-Ameliorates-Fatty-Liver
https://www.researchgate.net/figure/Fig-15-Graphical-representation-of-GPR119-agonist-mechanism-of-action-A-higher_fig5_368938758
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://diabetesjournals.org/diabetes/article/74/7/1107/158049/DA-1241-a-GPR119-Agonist-Ameliorates-Fatty-Liver
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.researchgate.net/figure/Fig-15-Graphical-representation-of-GPR119-agonist-mechanism-of-action-A-higher_fig5_368938758
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.researchgate.net/figure/Fig-15-Graphical-representation-of-GPR119-agonist-mechanism-of-action-A-higher_fig5_368938758
https://pmc.ncbi.nlm.nih.gov/articles/PMC8987681/
https://www.researchgate.net/figure/Fig-15-Graphical-representation-of-GPR119-agonist-mechanism-of-action-A-higher_fig5_368938758
https://pubmed.ncbi.nlm.nih.gov/37657264/
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37657264/
https://diabetesjournals.org/diabetes/article/74/7/1107/158049/DA-1241-a-GPR119-Agonist-Ameliorates-Fatty-Liver
https://www.benchchem.com/product/b15605608?utm_src=pdf-body
https://diabetesjournals.org/diabetes/article/74/7/1107/158049/DA-1241-a-GPR119-Agonist-Ameliorates-Fatty-Liver
https://diabetesjournals.org/diabetes/article/74/7/1107/158049/DA-1241-a-GPR119-Agonist-Ameliorates-Fatty-Liver
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflows
Preclinical Evaluation Workflow

Model Development

Treatment Phase

Assessment

Induce MASH/T2D in Mice
(e.g., High-Fat Diet)

Administer DA-1241
or Vehicle (Control)

Metabolic Tests
(GTT, ITT, etc.)

Biochemical Analysis
(Liver Enzymes, Lipids)

Liver Histology
(Steatosis, Inflammation, Fibrosis)

Molecular Analysis
(Gene/Protein Expression)

Click to download full resolution via product page

Clinical Trial Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15605608?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Screening & Enrollment

Randomization

Treatment

Follow-up & Analysis

Screen Patients with
Presumed MASH

Randomize to Treatment Arms
(Placebo, DA-1241, Combination)

16-Week Dosing Period

Assess Primary & Secondary
Endpoints (ALT, HbA1c, etc.)

Data Analysis

Click to download full resolution via product page

Conclusion
DA-1241 represents a novel and promising approach for the treatment of MASH and T2D. Its

unique dual mechanism of action, combining incretin-based glucose control with direct

hepatoprotective effects through anti-inflammatory and pro-autophagic pathways, addresses

multiple facets of these complex metabolic diseases. The positive results from the Phase 2a

clinical trial, demonstrating improvements in liver enzymes, glycemic control, and markers of
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liver fat and fibrosis, coupled with a favorable safety profile, warrant further investigation in

larger, pivotal studies. DA-1241 holds the potential to become a valuable therapeutic option for

a patient population with significant unmet medical needs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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